molecular formula C5H14Cl2N2O2 B13912239 Methyl 2,3-diamino-2-methylpropanoate dihydrochloride

Methyl 2,3-diamino-2-methylpropanoate dihydrochloride

Cat. No.: B13912239
M. Wt: 205.08 g/mol
InChI Key: HFKKUQFOZXEFIF-UHFFFAOYSA-N
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Description

Methyl 2,3-diamino-2-methylpropanoate dihydrochloride is a chemical compound with the molecular formula C5H12N2O2·2HCl It is a derivative of propanoic acid and is characterized by the presence of two amino groups and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-diamino-2-methylpropanoate dihydrochloride typically involves the esterification of 2,3-diaminopropionic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Hydrochloric acid

    Solvent: Methanol

The reaction proceeds with the formation of the methyl ester, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Continuous flow reactors: for better control of reaction conditions

    Purification steps: such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diamino-2-methylpropanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation products: Nitro or nitroso derivatives

    Reduction products: Alcohol derivatives

    Substitution products: Alkylated or acylated derivatives

Scientific Research Applications

Methyl 2,3-diamino-2-methylpropanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2,3-diamino-2-methylpropanoate dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative that can interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-diaminopropanoate
  • Ethyl 2,3-diamino-2-methylpropanoate
  • Methyl 2,3-diamino-2-ethylpropanoate

Uniqueness

Methyl 2,3-diamino-2-methylpropanoate dihydrochloride is unique due to the presence of both amino groups and a methyl ester group, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C5H14Cl2N2O2

Molecular Weight

205.08 g/mol

IUPAC Name

methyl 2,3-diamino-2-methylpropanoate;dihydrochloride

InChI

InChI=1S/C5H12N2O2.2ClH/c1-5(7,3-6)4(8)9-2;;/h3,6-7H2,1-2H3;2*1H

InChI Key

HFKKUQFOZXEFIF-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C(=O)OC)N.Cl.Cl

Origin of Product

United States

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